molecular formula C8H12O B2869762 spiro[2.4]heptane-5-carbaldehyde CAS No. 109532-60-7

spiro[2.4]heptane-5-carbaldehyde

Cat. No.: B2869762
CAS No.: 109532-60-7
M. Wt: 124.183
InChI Key: ZKFWCKNTKRFYSV-UHFFFAOYSA-N
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Description

spiro[24]heptane-5-carbaldehyde is a unique organic compound characterized by its spirocyclic structure, where two rings are connected through a single carbon atom

Safety and Hazards

There is limited information available on the specific safety and hazards of Spiro[2.4]heptane-6-carbaldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2One common method involves the reaction of a cyclopropane derivative with an appropriate aldehyde precursor under controlled conditions . Another approach includes the use of organocuprate reagents for conjugate addition to spiro[2.4]heptan-4-one, followed by oxidation to introduce the aldehyde group .

Industrial Production Methods

Industrial production of spiro[2.4]heptane-5-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

spiro[2.4]heptane-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products Formed

    Oxidation: Spiro[2.4]heptane-6-carboxylic acid.

    Reduction: Spiro[2.4]heptane-6-methanol.

    Substitution: Various substituted spiro[2.4]heptane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of spiro[2.4]heptane-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure imparts unique conformational properties that can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]heptane-5-carbaldehyde: Similar structure but with the aldehyde group at a different position.

    Spiro[2.4]heptane-4-one: Contains a ketone group instead of an aldehyde.

    Spiro[2.4]heptane-6-methanol: Reduction product of this compound.

Properties

IUPAC Name

spiro[2.4]heptane-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-6-7-1-2-8(5-7)3-4-8/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFWCKNTKRFYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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